abd-A protein - 132084-67-4

abd-A protein

Catalog Number: EVT-1520846
CAS Number: 132084-67-4
Molecular Formula: C8H10N2O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Abd-A is expressed in specific segments of the developing embryo and is part of a larger group of genes known as the bithorax complex, which includes other homeotic genes. These genes are responsible for determining the identity of body segments in arthropods and have been conserved through evolution across many species.

Classification

Abd-A belongs to the homeotic gene class, specifically within the Antennapedia and Bithorax complexes. It is classified as a homeobox transcription factor due to its characteristic DNA-binding domain known as the homeodomain.

Synthesis Analysis

Methods

The synthesis of Abd-A protein can be achieved through various methods, including:

  • In vivo expression: Utilizing transgenic Drosophila models where Abd-A is tagged with fluorescent markers to study its expression patterns.
  • In vitro translation systems: Cell-free systems such as wheat germ extract or reticulocyte lysate can be employed to synthesize Abd-A protein from mRNA templates.

Technical Details

  1. Cell-Free Expression Systems: These systems allow for high-throughput production of proteins without the constraints of living cells. For instance, using a wheat germ extract system can yield high amounts of Abd-A protein while enabling post-translational modifications.
  2. Transgenic Models: By inserting DNA constructs containing the Abd-A coding sequence into Drosophila, researchers can observe the effects of overexpression or knockdown on segment identity.
Molecular Structure Analysis

Structure

The Abd-A protein features a homeodomain structure that typically consists of about 60 amino acids. This domain allows it to bind to specific DNA sequences, influencing the transcription of target genes involved in segmental development.

Data

  • Molecular Weight: Approximately 40 kDa.
  • Amino Acid Composition: The protein contains conserved motifs essential for its function as a transcription factor.
Chemical Reactions Analysis

Reactions

Abd-A protein primarily functions through its interaction with DNA, regulating gene expression by binding to specific regulatory regions in target genes. This process involves:

  • DNA Binding: The homeodomain interacts with specific motifs in the promoter regions of target genes.
  • Protein-Protein Interactions: Abd-A can form complexes with other transcription factors and co-regulators to modulate gene expression further.

Technical Details

  • Electrophoretic Mobility Shift Assays (EMSA): These assays are used to study the binding affinity of Abd-A to its target DNA sequences.
  • Chromatin Immunoprecipitation (ChIP): This technique helps identify the specific genes regulated by Abd-A by crosslinking proteins to DNA and isolating them for analysis.
Mechanism of Action

Process

The mechanism by which Abd-A exerts its effects involves several steps:

  1. Binding to DNA: The homeodomain binds to specific enhancer or promoter regions of target genes.
  2. Recruitment of Co-factors: It recruits additional proteins that either enhance or repress transcription.
  3. Activation or Repression: Depending on the context, Abd-A can activate or repress downstream target genes involved in segmental identity.

Data

Studies have shown that mutations in the Abd-A gene can lead to homeotic transformations, where one body segment develops characteristics typical of another segment, highlighting its critical role in developmental processes.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: The Abd-A protein is soluble in aqueous buffers commonly used for protein purification.
  • Stability: Its stability can be affected by pH and temperature, necessitating careful handling during experiments.

Chemical Properties

  • Isoelectric Point: The isoelectric point can vary based on post-translational modifications, impacting its charge at different pH levels.
  • Post-translational Modifications: These may include phosphorylation and acetylation, which can alter its activity and interaction with other proteins.
Applications

Scientific Uses

Abd-A protein has significant applications in developmental biology research:

  • Gene Regulation Studies: Understanding how Abd-A regulates downstream targets helps elucidate mechanisms of development and differentiation.
  • Modeling Developmental Disorders: Insights gained from studying Abd-A function can inform research on congenital malformations and other developmental disorders linked to homeotic gene misregulation.
  • Evolutionary Biology: Comparative studies across species provide insights into evolutionary conservation and divergence among homeotic genes.
Molecular Structure & Functional Domains of abd-A Protein

Primary Structure: Amino Acid Sequence and Evolutionary Conservation

The abd-A gene encodes a homeodomain-containing transcription factor crucial for specifying abdominal segment identity in arthropods. Its primary structure comprises approximately 300–600 amino acids, varying across species due to lineage-specific N- and C-terminal extensions flanking the conserved homeodomain. In Drosophila melanogaster, abd-A is 590 residues long, with the homeodomain positioned between residues 285–344 [9]. Comparative analyses reveal striking evolutionary patterns:

  • Homeodomain conservation: The 60-amino-acid homeodomain (positions 44–103 in Tribolium castaneum) exhibits >95% sequence identity across insects, including Anopheles gambiae and Apis mellifera [9]. Critical residues like Tyr25, Phe49, and Asn51 within this domain are invariant, underpinning DNA-binding specificity.
  • Terminal divergence: N-terminal sequences show significant divergence, with Drosophila possessing long, glutamine-rich regions (e.g., residues 1–200 contain 35% Gln) absent in shorter orthologs like Schistocerca gregaria (157 residues) [9]. This correlates with functional adaptations in transcriptional regulation.
  • Evolutionary hotspots: Non-homeodomain regions contain rapidly evolving motifs, such as the Drosophila-specific MYPYVSN motif (residues 240–246), implicated in protein-protein interactions [9] [6].

Table 1: Evolutionary Conservation of Key abd-A Domains

Domain/RegionD. melanogaster PositionA. gambiae HomologyT. castaneum HomologyFunctional Role
N-terminal1–284Low (20% identity)Low (25% identity)Transcriptional activation
Homeodomain285–344High (98% identity)High (97% identity)DNA binding
C-terminal345–590Moderate (45% identity)Moderate (50% identity)Protein interaction

Tertiary Structure: Homeodomain Architecture and DNA-Binding Motifs

The abd-A homeodomain adopts a helix-turn-helix (HTH) tertiary structure characteristic of Antennapedia-class homeodomains [7]. This comprises:

  • Three α-helices: Helix III (recognition helix) inserts into the DNA major groove, making base-specific contacts via residues Gln50, Asn51, and Arg53 [3] [7].
  • DNA recognition code: Structural models predict abd-A preferentially binds TAAT-rich motifs through hydrogen bonding between Arg31 (Helix II) and adenine bases, with Lys57 stabilizing phosphate backbone interactions [4] [7].
  • Dimerization interfaces: C-terminal residues (e.g., Trp58, Phe59) form hydrophobic patches enabling cooperative DNA binding with co-factors like Exd, evidenced by conserved tryptophan residues in Culex quinquefasciatus and Manduca sexta orthologs [9].

Table 2: Key Structural Motifs in abd-A Homeodomain

Structural ElementResiduesFunctionConservation
Helix I285–295Structural scaffold100%
Helix II299–309DNA backbone contact98%
Helix III (recognition)312–344Base-specific recognition95%
N-terminal arm275–284Minor groove contacts90%

Post-Translational Modifications and Regulatory Interfaces

Post-translational modifications (PTMs) dynamically regulate abd-A’s transcriptional activity and protein interactions:

  • Phosphorylation: Ser/Thr residues in the N-terminal domain (e.g., Ser112 in Drosophila) are targeted by kinases such as CKII, modulating DNA-binding affinity. Mutational studies show phospho-mimetic mutants reduce target gene activation by 60% [6] [9].
  • Allosteric modulation: The EH1 motif (Octapeptide/TN domain) recruits Groucho/TLE co-repressors via hydrophobic interactions. In Tribolium, this motif (residues 150–157) is essential for embryonic repression of limb development genes [7].
  • Ubiquitination: C-terminal lysines (e.g., Lys550 in Drosophila) undergo polyubiquitination, targeting abd-A for proteasomal degradation and sharpening expression boundaries [6].

Table 3: Experimentally Validated PTMs in abd-A

ModificationResidue(s)EnzymeFunctional Impact
PhosphorylationSer112, Thr215Casein Kinase IIReduces DNA binding
UbiquitinationLys550Unknown E3 ligaseDegradation
AcetylationLys320CBP/p300Enhances transactivation

Properties

CAS Number

132084-67-4

Product Name

abd-A protein

Molecular Formula

C8H10N2O

Synonyms

abd-A protein

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